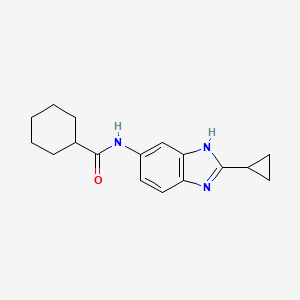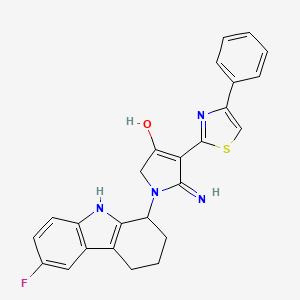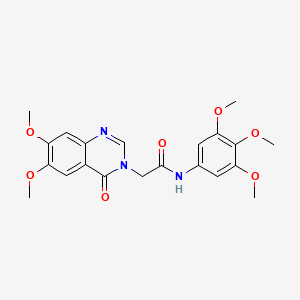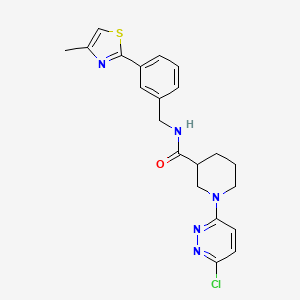![molecular formula C14H17N7O2 B10984740 N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10984740.png)
N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a synthetic compound with a complex structure. Let’s break it down:
N-(1,5-dimethyl-1H-pyrazol-3-yl): This part of the compound contains a pyrazole ring substituted with two methyl groups.
3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide: Here, we have a triazolopyridazine ring system connected to a propanamide group via a methoxy linker.
Preparation Methods
Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Research efforts are ongoing to optimize its synthesis for practical applications.
Chemical Reactions Analysis
Reactivity::
Oxidation: The pyrazole moiety can undergo oxidation, leading to various functionalized derivatives.
Reduction: Reduction of the triazolopyridazine ring may yield different analogs.
Substitution: Substituents on the pyrazole and triazolopyridazine rings can be modified via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂).
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The specific products depend on the reaction conditions and substituents. Researchers often aim for functionalized derivatives with improved properties.
Scientific Research Applications
Medicinal Chemistry: Exploration of its pharmacological properties, including potential drug candidates.
Biological Studies: Investigating its interactions with biological targets.
Materials Science: Designing novel materials based on its structure.
Mechanism of Action
The exact mechanism of action remains elusive due to limited research. it likely interacts with specific cellular pathways or receptors, affecting cellular processes.
Comparison with Similar Compounds
While direct comparisons are challenging without known analogs, researchers can explore related pyrazole-triazole-pyridazine compounds to highlight its uniqueness.
Properties
Molecular Formula |
C14H17N7O2 |
|---|---|
Molecular Weight |
315.33 g/mol |
IUPAC Name |
N-(1,5-dimethylpyrazol-3-yl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C14H17N7O2/c1-9-8-10(18-20(9)2)15-13(22)6-4-11-16-17-12-5-7-14(23-3)19-21(11)12/h5,7-8H,4,6H2,1-3H3,(H,15,18,22) |
InChI Key |
PCFHUGZVYNKNSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)CCC2=NN=C3N2N=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B10984657.png)
![trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[2-(1H-pyrrol-1-yl)ethyl]cyclohexanecarboxamide](/img/structure/B10984669.png)
![(4-hydroxy-6-methoxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B10984671.png)
![N-(1,3-benzodioxol-5-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10984676.png)


![2-fluoro-N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}benzamide](/img/structure/B10984698.png)
![5-bromo-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]furan-2-carboxamide](/img/structure/B10984706.png)
![4-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid](/img/structure/B10984708.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B10984720.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B10984724.png)

![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-4-methylbenzamide](/img/structure/B10984733.png)
